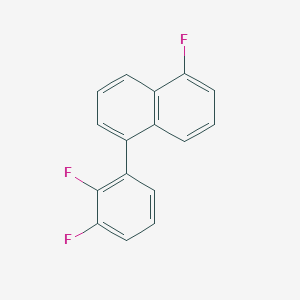
1-(2,3-Difluorophenyl)-5-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluorofenil)-5-fluoronaftaleno es un compuesto aromático fluorado que ha despertado un interés significativo en varios campos de investigación científica. La presencia de átomos de flúor en su estructura confiere propiedades químicas y físicas únicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(2,3-Difluorofenil)-5-fluoronaftaleno típicamente involucra la reacción de acoplamiento de Suzuki–Miyaura. Esta reacción es un método ampliamente utilizado para formar enlaces carbono-carbono e involucra el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y se pueden llevar a cabo a temperatura ambiente, lo que la convierte en un método eficiente para sintetizar este compuesto.
Métodos de Producción Industrial: La producción industrial de 1-(2,3-Difluorofenil)-5-fluoronaftaleno sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza un alto rendimiento y pureza del producto final. La escalabilidad de la reacción de acoplamiento de Suzuki–Miyaura la hace adecuada para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(2,3-Difluorofenil)-5-fluoronaftaleno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de hidro correspondientes.
Sustitución: Los átomos de flúor en el compuesto se pueden sustituir con otros grupos funcionales usando reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como metóxido de sodio o tert-butóxido de potasio.
Productos Mayores Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de hidro.
Aplicaciones Científicas De Investigación
1-(2,3-Difluorofenil)-5-fluoronaftaleno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Se estudia el compuesto por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual 1-(2,3-Difluorofenil)-5-fluoronaftaleno ejerce sus efectos es principalmente a través de sus interacciones con objetivos moleculares. La presencia de átomos de flúor mejora su capacidad para formar fuertes enlaces de hidrógeno e interactuar con varias enzimas y receptores. Estas interacciones pueden modular las vías biológicas y conducir a efectos fisiológicos específicos.
Compuestos Similares:
1-(2,3-Difluorofenil)-2-fluorobenzamida: Este compuesto comparte una estructura aromática fluorada similar y se utiliza en aplicaciones similares.
2’,3’-Difluoroacetofenona: Otro compuesto aromático fluorado con propiedades químicas comparables.
Unicidad: 1-(2,3-Difluorofenil)-5-fluoronaftaleno es único debido a su patrón de sustitución específico, que confiere reactividad química y propiedades físicas distintas. Su capacidad para sufrir varias reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica.
Comparación Con Compuestos Similares
1-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar fluorinated aromatic structure and is used in similar applications.
2’,3’-Difluoroacetophenone: Another fluorinated aromatic compound with comparable chemical properties.
Uniqueness: 1-(2,3-Difluorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C16H9F3 |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
1-(2,3-difluorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-14-8-2-5-10-11(4-1-6-12(10)14)13-7-3-9-15(18)16(13)19/h1-9H |
Clave InChI |
ZZZYIVVNBKHSBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



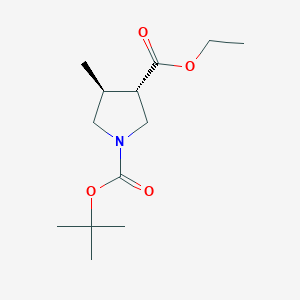
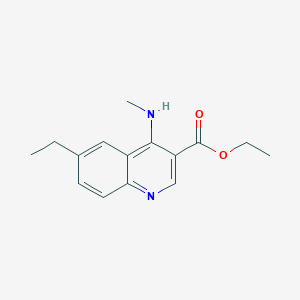
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
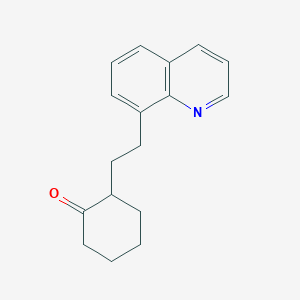
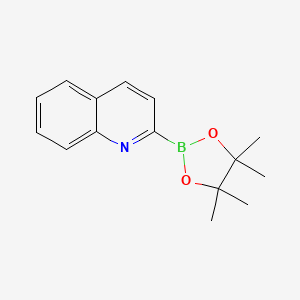

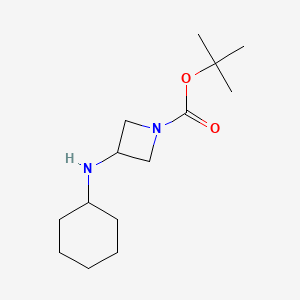
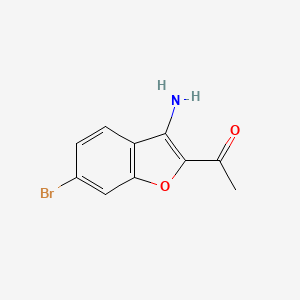
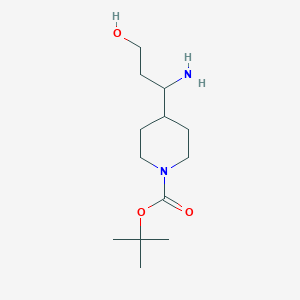
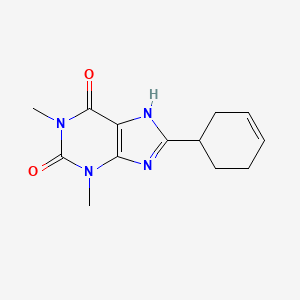

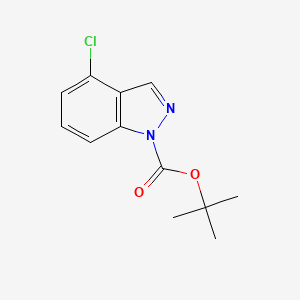
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)
